2-Bromobutane

Catalog No.
S575273
CAS No.
78-76-2
M.F
C4H9Br
M. Wt
137.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromobutane

CAS Number

78-76-2

Product Name

2-Bromobutane

IUPAC Name

2-bromobutane

Molecular Formula

C4H9Br

Molecular Weight

137.02 g/mol

InChI

InChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3

InChI Key

UPSXAPQYNGXVBF-UHFFFAOYSA-N

SMILES

CCC(C)Br

solubility

Soluble in alcohol and ether; insoluble in water.
In water, 845 mg/L at 25 °C (est)

Synonyms

(±)-2-Bromobutane; (±)-sec-Butyl bromide; 2-Bromobutane; 2-Butyl bromide; Methylethylbromomethane; NSC 8417; sec-Butyl bromide

Canonical SMILES

CCC(C)Br

The exact mass of the compound 2-Bromobutane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol and ether; insoluble in water.in water, 845 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8417. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Brominated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

2-Bromobutane (CAS 78-76-2) is a versatile secondary alkyl halide widely utilized as an alkylating agent and Grignard precursor in pharmaceutical, agrochemical, and fine chemical manufacturing. Characterized by a boiling point of 91.3 °C and a density of 1.258 g/mL, it offers a balanced reactivity profile that bridges the gap between highly reactive but unstable iodides and stable but sluggish chlorides. Its primary procurement value lies in its ability to efficiently introduce the branched sec-butyl moiety into complex molecular architectures, a critical structural modification for tuning the lipophilicity and steric bulk of active pharmaceutical ingredients (APIs) and specialty materials. [1]

Substituting 2-bromobutane with its cheaper chloride analog (2-chlorobutane) or its primary isomer (1-bromobutane) fundamentally alters both process parameters and product architecture, leading to procurement failures. 2-Chlorobutane possesses a significantly higher C-Cl bond dissociation energy, resulting in sluggish nucleophilic substitution rates that require harsher conditions, longer cycle times, and often yield lower conversions. Furthermore, 2-chlorobutane's high volatility (boiling point 68.2 °C) complicates atmospheric reflux processes and increases containment costs. Conversely, replacing 2-bromobutane with 1-bromobutane changes the regiochemistry of the alkylation, yielding a linear n-butyl group rather than the sterically demanding sec-butyl group, which can drastically alter the pharmacokinetic properties and efficacy of the final API. [1]

Accelerated Substitution Kinetics via Weaker C-X Bond Enthalpy

In standard SN2 and SN1 substitution reactions, the leaving group ability heavily dictates the reaction rate. 2-Bromobutane exhibits a substantially faster reaction rate compared to 2-chlorobutane due to the lower bond dissociation energy of the C-Br bond (~285 kJ/mol) versus the C-Cl bond (~339 kJ/mol). This thermodynamic advantage translates to exponentially faster rate constants, allowing for milder reaction conditions and shorter cycle times during industrial alkylation. [1]

Evidence DimensionBond dissociation energy and relative reaction rate
Target Compound DataC-Br bond (~285 kJ/mol); high reactivity
Comparator Or Baseline2-Chlorobutane (C-Cl bond ~339 kJ/mol; sluggish reactivity)
Quantified Difference~54 kJ/mol lower bond enthalpy leading to faster kinetics
ConditionsStandard SN1/SN2 solvolysis or alkylation conditions

Faster substitution kinetics allow manufacturers to reduce reactor heating times and improve overall batch throughput.

Superior High-Temperature Handling and Reduced Volatility

The thermal properties of an alkylating agent dictate the equipment required for synthesis. 2-Bromobutane has a normal boiling point of 91.3 °C and a vapor pressure of 9.32 kPa at 25 °C. In contrast, 2-chlorobutane boils at 68.2 °C and has a vapor pressure of 21.0 kPa at the same temperature. This significant reduction in vapor pressure means 2-bromobutane is much less volatile, reducing evaporative losses and allowing for higher reaction temperatures under standard atmospheric reflux without the need for pressurized reactors. [1]

Evidence DimensionVapor pressure at 25 °C and Boiling Point
Target Compound Data9.32 kPa ; 91.3 °C
Comparator Or Baseline2-Chlorobutane (21.0 kPa ; 68.2 °C)
Quantified Difference~55% lower vapor pressure; 23.1 °C higher boiling point
ConditionsStandard atmospheric pressure (101.3 kPa) at 25 °C

Lower volatility reduces containment requirements and allows for higher reflux temperatures, accelerating endothermic reactions without specialized pressurized vessels.

Reliable Initiation for Organometallic Precursor Synthesis

The synthesis of sec-butylmagnesium bromide is a critical step in many complex API syntheses. 2-Bromobutane readily initiates with magnesium turnings in ethereal solvents (THF or diethyl ether) to form the Grignard reagent with high yields. Conversely, secondary chlorides like 2-chlorobutane are notoriously difficult to initiate, often requiring excessive amounts of chemical promoters (like iodine or 1,2-dibromoethane) and prolonged induction periods that can lead to sudden, uncontrollable exothermic runaways. [1]

Evidence DimensionGrignard initiation reliability
Target Compound DataRapid, reliable initiation with standard activation
Comparator Or Baseline2-Chlorobutane (Sluggish, delayed initiation prone to stalling)
Quantified DifferenceEliminates prolonged induction periods and reduces promoter dependency
ConditionsMagnesium turnings in anhydrous THF/Diethyl Ether

Reliable Grignard initiation prevents dangerous thermal runaways and ensures reproducible yields in large-scale organometallic processes.

Introduction of Branched Steric Bulk via sec-Butyl Alkylation

When selecting an alkylating agent, the resulting molecular architecture is paramount. Using 2-bromobutane instead of 1-bromobutane results in the installation of a branched sec-butyl group rather than a linear n-butyl group. This secondary carbon attachment introduces specific steric hindrance and alters the lipophilicity of the target molecule, which is a critical design parameter in the synthesis of sterically demanding APIs. While primary bromides react faster, the secondary bromide is uniquely required to achieve this branched architecture. [1]

Evidence DimensionAlkyl group architecture installed
Target Compound DataBranched sec-butyl group (secondary attachment)
Comparator Or Baseline1-Bromobutane (Linear n-butyl group)
Quantified DifferenceDistinct steric bulk and altered partition coefficient (LogP)
ConditionsStandard nucleophilic alkylation (e.g., malonic ester synthesis)

The branched sec-butyl moiety is essential for tuning the pharmacokinetic properties and receptor binding affinity of specific pharmaceutical compounds.

Organometallic Precursor Manufacturing (sec-Butylmagnesium Bromide)

Due to its reliable initiation and high yield compared to chloride analogs, 2-bromobutane is the preferred starting material for the large-scale synthesis of sec-butylmagnesium bromide. This Grignard reagent is a versatile nucleophile used extensively in the pharmaceutical industry to build complex carbon frameworks, where predictable reaction kinetics and avoidance of thermal runaways are critical for safety and efficiency.[1]

Synthesis of Branched-Chain Active Pharmaceutical Ingredients (APIs)

In medicinal chemistry, the exact steric profile of a drug molecule dictates its receptor binding and pharmacokinetics. 2-Bromobutane is specifically procured for alkylation reactions where the branched sec-butyl group is required, rather than the linear n-butyl group provided by 1-bromobutane. This is essential in the production of sterically tuned therapeutics and specific barbiturates. [2]

Stereospecific Alkylation in Fine Chemical Synthesis

Because 2-bromobutane possesses a chiral center, enantiomerically pure forms ((R)- or (S)-2-bromobutane) can be utilized in stereospecific nucleophilic substitution reactions. Its superior leaving group ability compared to 2-chlorobutane ensures that reactions proceed under milder conditions, minimizing unwanted elimination side reactions or racemization, thereby preserving the stereochemical integrity of the final product. [3]

Physical Description

2-bromobutane appears as a colorless to pale-yellow colored liquid with a pleasant odor. Flash point 65°F. Insoluble in water and denser than water. Vapors are heavier than air and may be narcotic in high concentrations. Used to make other chemicals.

Color/Form

Clear, colorless liquid

XLogP3

2.3

Boiling Point

196.5 °F at 760 mm Hg (USCG, 1999)
91.2 °C

Flash Point

70 °F (USCG, 1999)
70 °F (Open Cup)

Density

1.258 at 68 °F (USCG, 1999)
1.2425 at 25 °C/25 °C

LogP

log Kow = 2.58 (est)

Odor

Pleasant odo

Melting Point

-169.4 °F (USCG, 1999)
-112.0 °C
-112 °C

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H290 (11.54%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (11.54%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (11.54%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (23.08%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

57.00 mmHg
57 mm Hg at 25 °C (extrapolated)

Pictograms

Flammable

Flammable;Corrosive

Other CAS

78-76-2

Associated Chemicals

Butane, 2-bromo (dl);5787-31-5
Butane, 2-bromo (l);5787-33-7

Wikipedia

2-bromobutane

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

The reaction of hydrogen bromide with 1-butene under ionic conditions and in the absence of a peroxides.

General Manufacturing Information

Butane, 2-bromo-: ACTIVE

Dates

Last modified: 08-15-2023

Enantioselective surface chemistry of R-2-bromobutane on Cu(643)R&S and Cu(531)R&S

D M Rampulla, A J Francis, K S Knight, A J Gellman
PMID: 16722747   DOI: 10.1021/jp060508+

Abstract

The enantioselective surface chemistry of chiral R-2-bromobutane was studied on the naturally chiral Cu(643)R&S and Cu(531)R&S surfaces by comparing relative product yields during temperature-programmed reaction spectroscopy. Molecularly adsorbed R-2-bromobutane can desorb molecularly or debrominate to form R-2-butyl groups on the surfaces. The R-2-butyl groups react further by beta-hydride elimination to form 1- or 2-butene or by hydrogenation to form butane. Temperature-programmed reaction spectroscopy was used to quantify the relative yields of the various reaction products. At low coverages of R-2-bromobutane on Cu(643)R&S and Cu(531)R&S, the surface chemistry is not enantioselective. At monolayer coverage, however, the product yields indicate that the R-2-bromobutane decomposition reaction rates are sensitive to the handedness of the two chiral surfaces. The impact of surface structure on enantioselectivity was examined by studying the chemistry of R-2-bromobutane on both Cu(643)R&S and Cu(531)R&S. The selectivity of R-2-bromobutane desorption versus debromination is enantiospecific and differs significantly from Cu(643) to Cu(531). The selectivity of the R-2-butyl reaction by beta-hydride elimination versus hydrogenation is only weakly enantiospecific and is similar on both the Cu(643) and Cu(531) surfaces. These results represent the first quantitative observations of enantioselectivity in reactions with well-known mechanisms probed using a simple adsorbate on naturally chiral metal surfaces.


Microbial growth on 2-bromobutane

G T Sperl, J McKae
PMID: 7447436   DOI: 10.1007/BF00421980

Abstract

A member of the genus Arthrobacter was isolated which grew at the expense of 2-bromobutane as sole source of carbon and energy. Evidence is presented which suggests that the initial conversion of 2-bromobutane to 2-butanol is a spontaneous chemical hydrolysis and not mediated by the organism. Further evidence from oxygen consumption experiments indicates that 2-bromobutane is oxidized through 2-butanol, methyl ethyl ketone, ethyl acetate to acetate and ethanol. Results of experiments with cells grown on pathway intermediates reveal that the enzymes necessary for the oxidation of 2-butanol, methyl ethyl ketone, ethyl acetate, ethanol and acetaldehyde are not coordinately, but individually induced by their respective substrates.


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